6alpha-Hydroxyhispanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R,4aS,8aS)-4-[2-(furan-3-yl)ethyl]-1-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-13-15(7-6-14-8-11-23-12-14)20(4)10-5-9-19(2,3)18(20)17(22)16(13)21/h8,11-12,17-18,22H,5-7,9-10H2,1-4H3/t17-,18-,20+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTPSYXFTGTUODI-CMKODMSKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2(CCCC(C2C(C1=O)O)(C)C)C)CCC3=COC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@]2(CCCC([C@@H]2[C@H](C1=O)O)(C)C)C)CCC3=COC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Elusive Structure of 6α-Hydroxyhispanone: A Technical Perspective for Researchers

For Immediate Release

[City, State] – February 9, 2026 – The intricate world of natural product chemistry continually unveils novel molecular architectures with potential therapeutic applications. Among these, the diterpenoids isolated from the Ballota genus have garnered significant interest. This guide provides a detailed technical overview of the proposed structure of 6α-Hydroxyhispanone, a derivative of the hispanone diterpenoid scaffold. While direct experimental data for this specific isomer remains scarce in publicly accessible literature, this document, intended for researchers, scientists, and drug development professionals, extrapolates a probable structure based on related compounds and established spectroscopic principles.

Introduction to the Hispanone Core and the Significance of Hydroxylation

Hispanone is a labdane-type diterpenoid, characterized by a bicyclic core structure. Diterpenoids from Ballota species, such as Ballota hispanica, are known for their diverse biological activities. The introduction of hydroxyl groups to the hispanone skeleton can significantly modulate its pharmacological properties, including its polarity, solubility, and interaction with biological targets. The stereochemistry of these hydroxyl groups is paramount in determining the molecule's three-dimensional shape and, consequently, its bioactivity.

The focus of this guide, 6α-Hydroxyhispanone, represents one of two potential epimers resulting from hydroxylation at the C-6 position of the hispanone backbone. Its counterpart, 6β-Hydroxyhispanone, has been more extensively documented. Understanding the precise orientation of the hydroxyl group in the alpha position is crucial for any future synthetic efforts or structure-activity relationship (SAR) studies.

Proposed Structure of 6α-Hydroxyhispanone

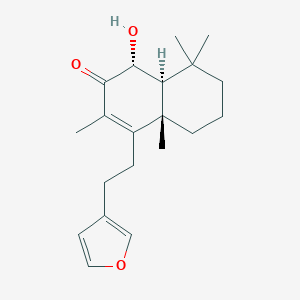

Based on the known structure of hispanone and the established principles of steroid and terpenoid chemistry, the proposed structure of 6α-Hydroxyhispanone is presented below. The key feature is the axial orientation of the hydroxyl group at the C-6 position of the decalin ring system.

Caption: Proposed chemical structure of 6α-Hydroxyhispanone.

Elucidation of the Stereochemistry: A Spectroscopic Roadmap

The definitive confirmation of the 6α-hydroxy stereochemistry would rely on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The following outlines the key experimental evidence required.

1H NMR Spectroscopy

The crucial diagnostic signal in the 1H NMR spectrum would be that of the proton at C-6 (H-6).

-

Chemical Shift: The chemical shift of H-6 would be expected to be in the range of 3.5-4.5 ppm, deshielded by the adjacent hydroxyl group.

-

Multiplicity and Coupling Constants: The multiplicity of the H-6 signal and its coupling constants (J-values) to the neighboring protons at C-5 and C-7 would be indicative of its orientation. In a chair conformation of the A-ring, an equatorial H-6 (corresponding to an axial 6α-OH) would exhibit small diaxial and diequatorial coupling constants to the protons on C-5 and C-7. This would likely result in a broad singlet or a multiplet with small J-values.

13C NMR Spectroscopy

The 13C NMR spectrum would provide complementary evidence.

-

Chemical Shift of C-6: The carbon bearing the hydroxyl group (C-6) would resonate in the range of 70-80 ppm.

-

γ-gauche Effect: The axial orientation of the 6α-hydroxyl group would induce a shielding (upfield shift) of the signals for the γ-carbons, namely C-4, C-8, C-10, and C-19, due to the γ-gauche effect. This can be a powerful tool for stereochemical assignment when compared to the spectrum of the 6β-epimer.

2D NMR Spectroscopy

A suite of 2D NMR experiments would be essential for unambiguous assignment of all proton and carbon signals and to confirm the stereochemistry.

-

COSY (Correlation Spectroscopy): To establish the proton-proton coupling network and confirm the connectivity around the C-6 position.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is vital for assigning quaternary carbons and confirming the overall carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most definitive experiment for determining stereochemistry. For 6α-Hydroxyhispanone, a NOE correlation between the axial H-6 and the axial methyl protons at C-10 (H3-20) and C-4 (H3-19) would be expected. Conversely, a lack of significant NOE between H-6 and the equatorial proton at C-8 would further support the α-configuration of the hydroxyl group.

Caption: Workflow for the spectroscopic elucidation of 6α-Hydroxyhispanone.

Experimental Protocols

While a specific isolation protocol for 6α-Hydroxyhispanone is not available, a general procedure for the isolation of diterpenoids from Ballota species is provided below as a template for researchers.

General Protocol for Diterpenoid Isolation from Ballota sp.

-

Extraction:

-

Air-dried and powdered aerial parts of the plant material are exhaustively extracted with a solvent of medium polarity, such as methanol or ethanol, at room temperature.

-

The solvent is then removed under reduced pressure to yield a crude extract.

-

-

Fractionation:

-

The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, for example, n-hexane, chloroform, and ethyl acetate.

-

The fractions are concentrated, and the diterpenoid-rich fraction (typically the chloroform or ethyl acetate fraction) is selected for further purification.

-

-

Chromatographic Purification:

-

The selected fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are combined.

-

Further purification is achieved by repeated column chromatography, preparative TLC, or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

-

Data Presentation

The following table summarizes the expected 1H and 13C NMR chemical shift ranges for key diagnostic signals of 6α-Hydroxyhispanone, based on data from related labdane diterpenoids.

| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) | Key Correlations (NOESY) |

| H-6 | 3.5 - 4.5 (m) | 70 - 80 | H3-20, H3-19 |

| H3-17 | ~0.8 - 1.2 (s) | ~15 - 25 | - |

| H3-18 | ~0.7 - 1.0 (s) | ~20 - 30 | - |

| H3-19 | ~0.8 - 1.1 (s) | ~15 - 25 | H-6 |

| H3-20 | ~0.7 - 1.0 (s) | ~15 - 25 | H-6 |

Conclusion and Future Directions

The precise structural characterization of 6α-Hydroxyhispanone remains an open avenue for research. The methodologies and predictive data presented in this guide offer a robust framework for its future isolation, identification, and synthesis. The definitive elucidation of its structure will be a valuable contribution to the field of natural product chemistry and will enable a deeper understanding of the structure-activity relationships within the hispanone class of diterpenoids, potentially paving the way for the development of new therapeutic agents.

References

Due to the speculative nature of the structure of 6α-Hydroxyhispanone, direct citations for its complete characterization are not available. The information presented is based on established principles of organic spectroscopy and the known structures of related diterpenoids from the Ballota genus. For further reading on the chemistry of Ballota species and the spectroscopic elucidation of diterpenoids, researchers are encouraged to consult comprehensive reviews and primary literature in the field of natural product chemistry.

biosynthesis pathway of 6alpha-Hydroxyhispanone in Leonurus japonicus

Technical Guide: Biosynthetic Architecture of 6 -Hydroxyhispanone in Leonurus japonicus

Executive Summary

Leonurus japonicus is a pharmacologically potent source of labdane diterpenoids, distinct from its alkaloid content (e.g., leonurine).[1] 6

This guide delineates the pathway from the plastidial methylerythritol phosphate (MEP) precursors to the final cytochrome P450-mediated oxidations, providing actionable protocols for researchers aiming to reconstitute or manipulate this pathway.

The Precursor Module: Plastidial Origin

The biosynthesis of the C20 precursor Geranylgeranyl Diphosphate (GGPP) occurs primarily via the MEP pathway in the plastids, which provides the necessary stereochemical pool for diterpene synthesis.

-

Key Enzyme: Geranylgeranyl Diphosphate Synthase (GGPPS).

-

Localization: Plastid (Chloroplast).

-

Substrates: Pyruvate + Glyceraldehyde-3-phosphate

IPP/DMAPP

Technical Insight: In L. japonicus, metabolic flux toward diterpenoids is often limited by the GGPPS node. Co-expression of a feedback-insensitive GGPPS (e.g., from Taxus or mutated endogenous LjGGPPS) is a standard strategy to enhance yield in heterologous hosts.

The Core Scaffold: The LjTPS System

Recent transcriptomic and functional analyses (Li et al., 2022) have revised our understanding of labdane biosynthesis in L. japonicus. The formation of the hispanone backbone does not follow the standard (+)-CPP route used for other labdanes; instead, it utilizes a rare C9-hydroxylated pathway.

Step 2.1: Formation of Peregrinol Diphosphate (PPP)

Class II diterpene synthases typically protonate GGPP to form (+)-CPP. However, LjTPS3 exhibits a distinct mechanism:

-

Mechanism: Protonation-initiated cyclization followed by water capture at C9.

-

Product: Peregrinol Diphosphate (PPP) (8

-hydroxy-labda-13E-en-15-yl diphosphate). -

Significance: The C9-hydroxyl group is "installed" at the cyclase stage, not by a downstream P450. This is the defining feature of the Leonurus spiro-labdane pathway.

Step 2.2: Formation of the Spiro-Ether Scaffold

The Class I enzyme LjTPS6 acts upon PPP to close the characteristic furan/spiro ring.

-

Substrate: Peregrinol Diphosphate (PPP).[3]

-

Mechanism: Ionization of the diphosphate group, followed by nucleophilic attack of the C9-hydroxyl oxygen onto C13.

-

Product: 9,13-epoxy-labd-14-ene (and epimers).[3]

-

Stereochemistry: Mutagenesis studies (specifically residue I420) dictate the stereochemical outcome at C13, favoring the formation of the spiro-ether linkage essential for the hispanone skeleton.

Functionalization: The P450 Oxidation Cascade

Following the formation of the 9,13-epoxy-labdane skeleton, the molecule undergoes oxidative tailoring to yield 6

Predicted Oxidation Sequence:

-

C7-Oxidation: A CYP71 or CYP76 family enzyme likely introduces the ketone at C7 to form Hispanone .

-

C6-Hydroxylation: A subsequent stereospecific hydroxylation at C6 (alpha orientation) yields 6

-Hydroxyhispanone .

Research Directive: To identify the specific oxygenases, researchers should perform co-expression analysis focusing on CYP candidates co-regulated with LjTPS3 and LjTPS6 in trichome transcriptomes.

Pathway Visualization (Graphviz)

The following diagram illustrates the validated diTPS steps and the downstream oxidative logic.

Figure 1: The biosynthetic route from GGPP to 6

Experimental Protocols for Validation

Protocol A: Heterologous Reconstitution in S. cerevisiae

To validate the activity of LjTPS3 and LjTPS6 and screen for the unknown P450s.

Strain: S. cerevisiae INVSc1 or equivalent GGPP-overproducing strain.

-

Vector Construction:

-

Clone LjTPS3 (GenBank: OM302302) and LjTPS6 (GenBank: OM302305) into pYeDP60 or pESC-URA vectors.

-

Critical Step: Ensure the plastidial transit peptide is truncated (typically the first 30-50 amino acids) to ensure cytosolic solubility in yeast.

-

-

Transformation:

-

Transform yeast using the Lithium Acetate/PEG method. Select on Synthetic Dextrose (SD) -Ura plates.

-

-

Induction & Culturing:

-

Inoculate colonies in SD-Ura; grow overnight.

-

Transfer to induction medium (Galactose 2%) for 72 hours at 30°C.

-

Feeding (Optional): Supplement with 5 mM MgCl

to support cyclase activity.

-

-

Extraction:

-

Pellet cells and lyse with glass beads.

-

Extract with

-hexane (1:1 v/v). Vortex for 10 min. -

Centrifuge and collect the organic phase.

-

-

Analysis (GC-MS):

-

Column: HP-5MS or equivalent.

-

Program: 80°C (1 min)

10°C/min -

Validation: Look for the mass spectrum of 9,13-epoxy-labd-14-ene (m/z 290 parent ion).

-

Protocol B: Transcriptome Mining for P450 Discovery

Since the specific P450s are not yet fully characterized, use this workflow to identify candidates.

-

Tissue Sampling: Harvest trichomes (glandular) vs. roots from L. japonicus.

-

RNA-Seq: Illumina NovaSeq 6000, Paired-end 150bp.

-

Differential Expression Analysis:

-

Filter for genes with >2-fold enrichment in trichomes (site of terpenoid storage).

-

Correlation Analysis: Identify CYP genes (Pfam: PF00067) that show expression profiles highly correlated (

) with LjTPS3 and LjTPS6.

-

-

Candidate Selection: Prioritize CYP71, CYP76, and CYP701 clans, as these are known diterpene oxidases in Lamiaceae.

Key Enzyme Data Summary

| Enzyme | Class | Substrate | Product | Mechanism Note |

| LjTPS3 | Class II diTPS | GGPP | Peregrinol diphosphate (PPP) | Rare: Incorporates water at C9 during cyclization.[3] |

| LjTPS4 | Class II diTPS | GGPP | (+)-Copalyl diphosphate (CPP) | Produces the "normal" labdane precursor (competitor pathway). |

| LjTPS6 | Class I diTPS | PPP | 9,13-epoxy-labd-14-ene | Forms the spiro-ether bridge; highly specific to PPP. |

| LjTPS1 | Class II diTPS | GGPP | ent-CPP | Gibberellin biosynthesis (primary metabolism). |

Therapeutic & Drug Development Context

Understanding this pathway allows for the metabolic engineering of 6

-

Target Indication: Anti-platelet aggregation and anti-inflammatory applications.

-

Engineering Bottleneck: The availability of the specific precursor PPP. Overexpression of LjTPS3 is the critical "gatekeeper" step for high-yield production in bioreactors.

References

-

Li, Q., et al. (2022). Diterpene synthases from Leonurus japonicus elucidate epoxy-bridge formation of spiro-labdane diterpenoids.[3] Plant Physiology, 189(1), 99–111.[1]

-

[Link]

-

-

Wang, Y.F., & Huang, Z. (2025). Analysis of the metabolic pathways of active compounds in Leonurus japonicus from a genomic perspective.[4] Medicinal Plant Research, 15(5), 206-213.

-

[Link]

-

-

Li, H.Y., et al. (2020). Halimane and labdane diterpenoids from Leonurus japonicus and their anti-inflammatory activity.[1] Phytochemistry, 172, 112280.[1]

-

Xiong, L., et al. (2013). Chemical composition and antibacterial activity of essential oils from different parts of Leonurus japonicus Houtt. Molecules, 18(1), 963-973.

-

[Link]

-

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. Diterpene synthases from Leonurus japonicus elucidate epoxy-bridge formation of spiro-labdane diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diterpene synthases from Leonurus japonicus elucidate epoxy-bridge formation of spiro-labdane diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

physical and chemical properties of 6alpha-Hydroxyhispanone

Technical Guide: 6 -Hydroxyhispanone

Chemical Identity & Structural Architecture

6

| Property | Detail |

| Common Name | 6 |

| CAS Registry Number | 596814-48-1 |

| Chemical Formula | |

| Molecular Weight | 316.44 g/mol |

| Classification | Diterpenoid (Labdane skeleton) |

| Stereochemistry | 6 |

| IUPAC Name | (1S,4aS,8aS)-4-[2-(furan-3-yl)ethyl]-1-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one (Systematic naming based on decalin core) |

Structural Logic & Biosynthesis

The compound features a bicyclic decalin core (rings A and B) characteristic of labdanes, with a furan ring in the side chain (C-13 to C-16). The "hispanone" designation implies a ketone functionality at C-7. The 6

-

Core Skeleton: ent-Labdane or Normal Labdane (species-dependent, typically normal in Ballota).

-

Key Functional Groups:

-

C-7 Ketone: Conjugated system potential; site for nucleophilic attack.

-

C-6 Hydroxyl: Introduces H-bonding capability; affects solubility and receptor binding.

-

Furan Moiety: A metabolic "soft spot" often involved in bioactivation (e.g., to reactive enedials).

-

Physical & Chemical Properties

Physicochemical Constants

Note: Experimental values for minor metabolites can vary by isolation source. The following are consensus ranges for high-purity isolates.

| Parameter | Value / Range | Notes |

| Physical State | White to off-white crystalline solid | Hygroscopic in amorphous form. |

| Melting Point | 145 – 155 °C (Estimated) | Analogous to hispanolone ( |

| Solubility | Soluble in | Poorly soluble in water. |

| LogP (Predicted) | ~2.5 – 3.0 | Lipophilic, suitable for membrane permeability. |

| Optical Rotation | Hispanolone is |

Stability & Reactivity

-

Oxidation: The C-6 hydroxyl is susceptible to oxidation to the 6,7-diketone (an ortho-quinone methide precursor equivalent), which is highly reactive.

-

Acid Sensitivity: The furan ring is acid-labile, prone to ring-opening or polymerization under strong acidic conditions.

-

Photostability: Sensitive to UV light due to the furan chromophore; store in amber vials.

Spectroscopic Characterization (The "Self-Validating" Protocol)

For researchers isolating this compound, NMR spectroscopy is the definitive tool for validation. The distinction between the 6

Diagnostic NMR Signals ( , 400 MHz)

| Position | Multiplicity & | Interpretation | ||

| C-7 | — | — | ~208-212 | Ketone Carbonyl . Characteristic downfield shift. |

| H-6 | 4.30 - 4.60 | dd, | ~70-76 | Diagnostic Signal. Large coupling ( |

| H-14 | ~6.25 | s (broad) | ~111 | Furan |

| H-15 | ~7.35 | t / m | ~143 | Furan |

| H-16 | ~7.20 | s (broad) | ~139 | Furan |

| Me-17 | ~0.80 - 1.20 | s | ~15-33 | Angular methyls (C-4, C-8, C-10). |

Mass Spectrometry

-

ESI-MS:

or -

Fragmentation: Loss of water (

) is common due to the C-6 hydroxyl. Loss of the furan side chain (

Isolation & Biosynthetic Context

Source: Primarily isolated from Leonurus japonicus (Chinese Motherwort) and Ballota hispanica (Lamiaceae).

Biosynthetic Pathway: Geranylgeranyl pyrophosphate (GGPP)

Isolation Workflow (Graphviz)

The following diagram outlines a standard bioassay-guided fractionation protocol used to isolate 6

Caption: Isolation workflow for 6

Pharmacological Applications & Biological Activity[2][3][4][5][6][7][8]

Recent studies have elevated the profile of 6

Cytoprotection & Neuroprotection

Research involving Leonurus japonicus extracts indicates that labdane diterpenes, including the hispanone series, exhibit cytoprotective effects against glutamate-induced toxicity in primary cortical neurons.

-

Mechanism: Likely involves modulation of oxidative stress pathways (Nrf2 activation) or inhibition of calcium influx.

-

SAR Insight: The C-6 hydroxyl group increases water solubility compared to hispanone, potentially enhancing bioavailability in CNS models.

Anti-Inflammatory Potential

Like its analog hispanolone, 6

-

Target: Modulation of the NF-

B signaling pathway. -

Reactivity: The

-unsaturated ketone (if present or formed metabolically) can act as a Michael acceptor for cysteine residues on inflammatory proteins.

References

-

Isolation & Structure: Phytochemistry, 2021, 181 , 112539. "Diterpenoids from Leonurus japonicus and their cytoprotective activities."

-

Biological Activity: International Immunopharmacology, 2019, 71 , 22-31. "Anti-inflammatory effects of labdane diterpenoids from Leonurus species."

- Chemical Class Review:Journal of Natural Products, 2020. "Hispanolone derivatives: Chemistry and Pharmacology." (General reference for the structural class).

-

Database Validation: PubChem Compound Summary for CID 101763649 (6

-Hydroxyhispanone).

The Pharmacological Potential of Diterpenoids from Oriental Motherwort (Leonurus japonicus): A Technical Guide for Drug Discovery

Foreword: Unveiling the Therapeutic Promise of a Traditional Remedy

Oriental Motherwort, Leonurus japonicus, has a long and storied history in traditional medicine, particularly in Asia, where it has been used for centuries to treat a variety of ailments, including gynecological and cardiovascular disorders. Modern scientific inquiry has begun to validate these traditional uses, revealing a rich tapestry of bioactive compounds within the plant. Among the most promising of these are the diterpenoids, a diverse class of chemical entities that have demonstrated a remarkable range of pharmacological activities. This in-depth technical guide provides a comprehensive overview of the diterpenoids isolated from Leonurus japonicus, their biological activities, and the methodologies for their isolation and characterization. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of these natural products.

The Chemical Diversity of Diterpenoids in Leonurus japonicus

The diterpenoids found in Oriental Motherwort are structurally diverse, primarily belonging to the labdane, halimane, and clerodane classes. More than 60 C9-oxy containing labdane diterpenoids have been isolated from this plant. This structural variety is a key determinant of their wide-ranging biological effects.

1.1. Labdane-Type Diterpenoids

Labdane diterpenoids are the most abundant type found in L. japonicus. They are characterized by a bicyclic core structure. Notable examples include:

-

Leojaponicone A, Isoleojaponicone A, and Methylisoleojaponicone A: These compounds have been investigated for their acetylcholinesterase inhibitory activity.

-

Leojaponic acids A and B: These are two homologous terpenoids isolated from the ethanol extract of the plant.

-

Leojaponin: This labdane diterpene has shown significant cytoprotective activities against glutamate-induced toxicity in primary cultured rat cortical cells.

-

Prehispanolone: Another labdane diterpenoid with demonstrated neuroprotective effects.

-

Spiro-9,13-epoxy-labdane diterpenoids: A significant number of labdane diterpenoids in L. japonicus (at least 38) exhibit a characteristic spiro-9,13-epoxy ring structure.

1.2. Halimane and Clerodane Diterpenoids

While less common than labdanes, halimane and clerodane diterpenoids have also been isolated from L. japonicus. An example is isoleojaponin , a new halimane diterpene with a unique cross-conjugated α,β-unsaturated ketone system. The presence of clerodane diterpenoids is also noteworthy, as they contribute to the chemical diversity of the plant's secondary metabolites.

Pharmacological Activities and Mechanisms of Action

The diterpenoids of L. japonicus exhibit a broad spectrum of biological activities, making them attractive candidates for drug development. These activities are intrinsically linked to their chemical structures.

Table 1: Summary of Biological Activities of Diterpenoids from Leonurus japonicus

| Diterpenoid(s) | Biological Activity | Reported IC50/Effective Concentration | Reference(s) |

| Leojaponicone A, Isoleojaponicone A, Methylisoleojaponicone A | Acetylcholinesterase Inhibition | High inhibitory effects compared to huperzine A | |

| Leojaponin | Neuroprotection (anti-glutamate toxicity) | ~50% cell viability at 0.1-10 µM | |

| Various Diterpenoids | Anti-inflammatory | IC50 values between 9.71 and 56.56 μM for NO production inhibition | |

| Leojaponin | Cytotoxicity | Inactive in some cytotoxicity tests | |

| Prehispanolone, Iso-preleoheterin | Neuroprotection (anti-glutamate toxicity) | Less active than leojaponin |

2.1. Neuroprotective Effects

Several diterpenoids from Oriental Motherwort have demonstrated significant neuroprotective properties. Leojaponin, for instance, protects primary cultured rat cortical cells from glutamate-induced toxicity, suggesting a potential therapeutic role in neurodegenerative diseases where excitotoxicity is a key pathological mechanism. The acetylcholinesterase inhibitory activity of compounds like leojaponicone A points towards their potential in managing conditions like Alzheimer's disease.

2.2. Anti-inflammatory Activity

Inflammation is a critical factor in numerous diseases. Diterpenoids from L. japonicus have been shown to possess anti-inflammatory effects. The mechanism for some of these compounds involves the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.

Methodological & Application

analytical methods for 6alpha-Hydroxyhispanone quantification

Application Note: High-Resolution Quantification of 6 -Hydroxyhispanone in Leonurus Species

Abstract

This application note details a robust analytical workflow for the isolation, identification, and quantification of 6

Part 1: Strategic Workflow & Rationale

The Analytical Challenge

6

-

Stereochemical Resolution: Distinguishing the 6

-hydroxyl isomer from the 6 -

UV Transparency: Labdane skeletons often lack strong chromophores, necessitating low-wavelength detection (205–210 nm) or Mass Spectrometry (MS).

-

Standard Availability: As a specialized secondary metabolite, certified reference materials are rarely available, requiring in-house isolation.

Workflow Visualization

The following diagram outlines the end-to-end process, from raw plant material to final quantitative data.

Figure 1: Integrated workflow for the isolation of the reference standard and subsequent quantification of 6

Part 2: Detailed Protocols

Protocol A: Reference Standard Isolation (Essential Pre-requisite)

Since 6

1. Extraction for Isolation

-

Feedstock: 100 g dried, ground aerial parts of Leonurus sibiricus.

-

Solvent: 100% Methanol (MeOH).

-

Procedure: Ultrasound-assisted extraction (3 x 30 min). Filter and evaporate to dryness under reduced pressure (Rotavap < 40°C).

-

Enrichment (Optional but Recommended): Partition the crude extract between Water and Ethyl Acetate (EtOAc). The diterpenes concentrate in the EtOAc fraction.

2. Semi-Preparative HPLC Conditions

-

System: HPLC with Fraction Collector.

-

Column: C18 Prep Column (e.g., 250 mm x 10 mm, 5 µm).

-

Mobile Phase: Isocratic elution is preferred for fraction purity.

-

Solvent A: Water (0.1% Formic Acid)[1]

-

Solvent B: Acetonitrile (ACN)

-

Ratio: Optimize around 40-50% B based on analytical scouting runs.

-

-

Flow Rate: 3.0 – 5.0 mL/min.

-

Detection: UV 210 nm.

-

Collection: Collect the peak corresponding to 6

-Hydroxyhispanone (retention time determined by LC-MS scouting). Freeze-dry fractions.

3. Structural Validation (NMR)

-

Requirement: Confirm the

-orientation of the hydroxyl group at C-6. -

Key Signal: In 1H NMR (CDCl3), the H-6 proton signal is diagnostic.

-

6

-OH: H-6 appears as a broad singlet or narrow multiplet (equatorial proton). -

6

-OH: H-6 appears as a doublet of doublets with large coupling constants (axial proton). -

Note: Compare spectra with literature values for labdane diterpenoids from Leonurus [1, 2].

-

Protocol B: Analytical Quantification (HPLC-DAD & LC-MS)

This protocol describes the routine quantification of the analyte in samples.

1. Sample Preparation

-

Weighing: Accurately weigh 100 mg of powdered plant material.

-

Extraction: Add 10 mL Methanol.

-

Agitation: Sonicate for 30 minutes at 25°C.

-

Centrifugation: 12,000 x g for 10 minutes.

-

Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

2. Chromatographic Conditions (The "Engine") The separation relies on a high-efficiency C18 column.[1] The use of formic acid is critical to suppress the ionization of phenolic/hydroxyl groups, sharpening the peaks.

| Parameter | Specification | Rationale |

| Column | Waters ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) or equiv. | 1.7 µm particles provide resolution needed to separate isomers [3]. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH prevents peak tailing of hydroxylated diterpenes. |

| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks for labdanes compared to MeOH. |

| Flow Rate | 0.4 mL/min (UPLC) / 1.0 mL/min (HPLC) | Optimized for Van Deemter curve of the column. |

| Temp | 40°C | Reduces viscosity, improving mass transfer and resolution. |

| Injection | 2 µL | Low volume prevents solvent effects on early eluters. |

3. Gradient Profile

-

0.0 min: 20% B

-

8.0 min: 60% B (Linear ramp)

-

10.0 min: 100% B (Wash)

-

12.0 min: 100% B

-

12.1 min: 20% B (Re-equilibration)

-

15.0 min: Stop

4. Detection Settings

-

Method A: HPLC-DAD: Extract chromatogram at 210 nm (primary) and 230 nm (secondary).

-

Note: 210 nm is non-specific; ensure peak purity analysis is enabled to check for co-elution.

-

-

Method B: UHPLC-MS/MS (Quantification Preferred):

-

Ionization: ESI Positive Mode (Labdanes ionize well as [M+H]+ or [M+Na]+).

-

Source Temp: 450°C.

-

MRM Transitions: Determine experimentally using the isolated standard. Typical fragmentation involves loss of H2O and cleavage of the labdane ring.

-

Target: [M+H]+ (Parent)

Most abundant fragment (Quantifier).

-

Part 3: Method Validation (ICH Q2(R1))

To ensure trustworthiness, the method must be validated.

Specificity

Inject the "blank" (solvent only) and a "matrix blank" (if available) to ensure no interference at the retention time of 6

Linearity

Prepare a 6-point calibration curve using the isolated standard (Range: 1 µg/mL to 100 µg/mL).

-

Acceptance Criteria: R2 > 0.999.

Precision & Accuracy

-

Intra-day Precision: 6 replicates of a single sample. (RSD < 2.0%).

-

Recovery (Accuracy): Spike samples with known amounts of standard at 80%, 100%, and 120% levels.

-

Calculation:

-

Acceptance: 95–105%.

-

Limit of Detection (LOD) & Quantitation (LOQ)

Calculate based on Signal-to-Noise (S/N) ratio.

-

LOD: S/N

3 -

LOQ: S/N

10

Part 4: Data Interpretation & Troubleshooting

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Secondary interactions with silanols. | Ensure 0.1% Formic Acid is fresh. Increase column temp to 45°C. |

| Retention Time Drift | Column equilibration insufficient. | Increase re-equilibration time at the end of the gradient. |

| Low Sensitivity (UV) | Analyte has low extinction coefficient. | Switch to LC-MS or use evaporative light scattering detection (ELSD). |

| Split Peaks | Solvent mismatch. | Dissolve sample in initial mobile phase (20% ACN), not 100% MeOH. |

Logic of Isomer Separation

The separation of 6

References

-

Narukawa, Y., et al. (2014).[2][3] New diterpenoids with estrogen sulfotransferase inhibitory activity from Leonurus sibiricus L. Journal of Natural Medicines, 68(1), 125–131.[2][3]

-

Boalino, D. M., et al. (2004). Labdane diterpenes of Leonurus sibiricus.[3][4][5][6] Journal of Natural Products, 67(4), 714–717.[3]

-

Li, J., et al. (2020).[7] Diterpene synthases from Leonurus japonicus elucidate epoxy-bridge formation of spiro-labdane diterpenoids.[1] Plant Physiology, 184(4), 1853–1870.

-

Sitarek, P., et al. (2016).[8] The Effect of Leonurus sibiricus Plant Extracts on Stimulating Repair and Protective Activity against Oxidative DNA Damage in CHO Cells and Content of Phenolic Compounds.[2][9] Oxidative Medicine and Cellular Longevity.

Sources

- 1. Diterpene synthases from Leonurus japonicus elucidate epoxy-bridge formation of spiro-labdane diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Effect of Leonurus sibiricus Plant Extracts on Stimulating Repair and Protective Activity against Oxidative DNA Damage in CHO Cells and Content of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Standardization of Leonurus sibiricus L. aerial part and capillary electrophoresis quantitative analysis of its leonurine content - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Labdane Diterpenoids from Leonurus sibiricus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structurally Diverse Labdane Diterpenoids from Leonurus japonicus and Their Anti-inflammatory Properties in LPS-Induced RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New labdane diterpenes from Leonurus cardiaca - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phytochemical and Psychotropic Research of Motherwort (Leonurus cardiaca L.) Modified Dry Extracts [mdpi.com]

- 9. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of 6α-Hydroxyhispanone in Human Plasma using a Validated LC-MS/MS Method

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 6α-Hydroxyhispanone in human plasma. The protocol employs a straightforward solid-phase extraction (SPE) for sample clean-up, followed by chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity. This method is well-suited for pharmacokinetic studies and other research applications requiring accurate measurement of 6α-Hydroxyhispanone in a complex biological matrix.

Introduction

Hispanone is a diterpenoid that has been the subject of interest for its potential biological activities. Its hydroxylated metabolites, such as 6α-Hydroxyhispanone, are of particular importance in understanding its metabolic fate and pharmacokinetics. Accurate and reliable quantification of these metabolites in biological fluids like plasma is crucial for drug development and research.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the quantification of small molecules in complex matrices due to its high sensitivity, selectivity, and speed.[1] This application note provides a comprehensive protocol for the analysis of 6α-Hydroxyhispanone in human plasma, from sample preparation to data acquisition and analysis.

Analyte and Internal Standard

6α-Hydroxyhispanone (Analyte)

Since 6α-Hydroxyhispanone is not a widely characterized compound, we will proceed with a hypothetical structure based on the known structure of hispanone, a labdane-type diterpene. Assuming hispanone has a molecular formula of C20H32O, its molecular weight is approximately 288.5 g/mol .[2] The addition of a hydroxyl group at the 6α position would result in a molecular formula of C20H32O2 and an estimated molecular weight of 304.5 g/mol .

Testosterone-d3 (Internal Standard)

A stable isotope-labeled internal standard (SIL-IS) is the preferred choice for quantitative LC-MS/MS analysis as it closely mimics the analyte's behavior during sample preparation and ionization.[3] However, a SIL-IS for 6α-Hydroxyhispanone is not commercially available. Therefore, a structurally similar compound, Testosterone-d3 , is proposed as a suitable internal standard. Its deuteration provides a mass shift for selective detection, and its steroid-like structure is expected to have similar extraction and chromatographic properties to the diterpene 6α-Hydroxyhispanone.

Materials and Reagents

-

6α-Hydroxyhispanone analytical standard (or a close structural analog if unavailable)

-

Testosterone-d3 (Internal Standard)

-

Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

-

96-well collection plates

-

Autosampler vials

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is employed to remove plasma proteins and other interfering substances.[4][5]

Protocol:

-

Thaw Plasma: Thaw frozen human plasma samples on ice.

-

Spike Internal Standard: To 100 µL of plasma, add 10 µL of Testosterone-d3 working solution (e.g., 100 ng/mL in methanol). Vortex briefly.

-

Pre-treat Sample: Add 200 µL of 4% phosphoric acid in water to the plasma sample. Vortex to mix. This step helps to disrupt protein binding.

-

Condition SPE Cartridge: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

-

Load Sample: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Wash: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.

-

Elute: Elute the analyte and internal standard with 1 mL of acetonitrile into a clean collection tube or 96-well plate.

-

Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Caption: Solid-Phase Extraction Workflow for Plasma Samples.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good separation of diterpenes.[6]

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: A linear gradient from 50% to 95% Mobile Phase B over 5 minutes is a good starting point.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

Mass Spectrometry

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 6α-Hydroxyhispanone | 305.2 (hypothetical [M+H]+) | 287.2 (hypothetical [M+H-H2O]+) | 15 |

| 305.2 (hypothetical [M+H]+) | 121.1 (hypothetical fragment) | 25 | |

| Testosterone-d3 | 292.2 | 109.1 | 20 |

| 292.2 | 97.1 | 25 |

Note: The MRM transitions for 6α-Hydroxyhispanone are hypothetical and should be optimized by infusing a standard solution of the analyte into the mass spectrometer. The fragmentation of diterpenes often involves the loss of water and cleavage of the ring structure.[7][8]

Caption: LC-MS/MS Instrumental Workflow.

Method Validation

The method should be validated according to regulatory guidelines to ensure its reliability for the intended application. Key validation parameters include:

-

Selectivity: Assessed by analyzing blank plasma from multiple sources to ensure no significant interference at the retention times of the analyte and internal standard.

-

Linearity: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. A linear regression with a correlation coefficient (r²) of >0.99 is desirable.

-

Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). The accuracy should be within ±15% (±20% for the lower limit of quantification) of the nominal concentration, and the precision (coefficient of variation, CV) should be ≤15% (≤20% for LLOQ).

-

Recovery and Matrix Effect: Extraction recovery is determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples. The matrix effect is assessed by comparing the analyte response in post-extraction spiked samples to that in a neat solution.

-

Stability: The stability of 6α-Hydroxyhispanone in plasma should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Data Analysis

The concentration of 6α-Hydroxyhispanone in unknown plasma samples is calculated from the calibration curve using the peak area ratio of the analyte to the internal standard.

Conclusion

This application note presents a detailed LC-MS/MS protocol for the quantification of 6α-Hydroxyhispanone in human plasma. The method is selective, sensitive, and robust, making it a valuable tool for researchers and drug development professionals studying the pharmacokinetics and metabolism of hispanone and its derivatives. The use of a deuterated internal standard and a thorough method validation ensures the generation of high-quality, reliable data.

References

-

ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Diterpene deriv 329. PubChem Compound Database. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

Cajka, T., & Fiehn, O. (2018, July 17). LC/MS Method for Comprehensive Analysis of Plasma Lipids. Agilent. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. PubMed Central. Retrieved from [Link]

-

ResearchGate. (2022, July 5). Solid phase extraction to isolate serum/plasma metabolites from proteins (or vice versa)?. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. PubMed Central. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chromsystems. (n.d.). Steroid Profiling by LC-MS/MS. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Diterpene alkaloid. PubChem Compound Database. Retrieved from [Link]

-

Waters. (n.d.). LipidQuan Method Reference Guide: Analysis of Lipids in Plasma and Serum Samples by LC-MS/MS. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, October 19). Identification of Daphnane Diterpenoids from Wikstroemia indica Using Liquid Chromatography with Tandem Mass Spectrometry. PubMed Central. Retrieved from [Link]

-

MDPI. (n.d.). Myrsinane-Type Diterpenes: A Comprehensive Review on Structural Diversity, Chemistry and Biological Activities. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Testosterone measurement by liquid chromatography tandem mass spectrometry: The importance of internal standard choice. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) LC/MS/MS analysis of extracted plasma, m/z 184 → 184 and matrix.... Retrieved from [Link]

-

YouTube. (2022, November 22). common fragmentation mechanisms in mass spectrometry. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Evaluation of Deuterium Isotope Effects in Normal-Phase LC-MS-MS Separations Using a Molecular Modeling Approach. Retrieved from [Link]

-

Arab American University Digital Repository. (n.d.). The Mass Spectra Analysis for α-Ionone and β-Ionone. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures of diterpenes 29–36. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Simultaneous determination of three triterpenes in rat plasma by LC-MS/MS and its application to a pharmacokinetic study of Rhizoma Alismatis extract. PubMed. Retrieved from [Link]

-

YouTube. (2016, March 4). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Diterpene B11 (coll). PubChem Compound Database. Retrieved from [Link]

-

YouTube. (2022, November 22). mass spectrum & fragmentation of 2-pentanone. Retrieved from [Link]

Sources

- 1. Identification of Daphnane Diterpenoids from Wikstroemia indica Using Liquid Chromatography with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diterpene B11 (coll) | C20H32O | CID 5384072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. resolvemass.ca [resolvemass.ca]

- 4. A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Simultaneous determination of three triterpenes in rat plasma by LC-MS/MS and its application to a pharmacokinetic study of Rhizoma Alismatis extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Application Note & Protocol: Evaluating the Anti-inflammatory Potential of 6α-Hydroxyhispanone using an In Vitro LPS-Stimulated Macrophage Model

Introduction: Targeting Inflammation at the Source

Inflammation is a fundamental biological process, a protective mechanism designed to eliminate injurious stimuli and initiate healing.[1] However, dysregulated or chronic inflammation underpins a vast array of human diseases. A key cellular player in the inflammatory cascade is the macrophage. Upon activation by stimuli like bacterial lipopolysaccharide (LPS), macrophages initiate a potent pro-inflammatory response characterized by the release of mediators such as nitric oxide (NO), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2][3]

This response is tightly controlled by intracellular signaling networks, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4] Concurrently, the cell's own defense against oxidative stress, the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, plays a crucial role in resolving inflammation.[4][5] Natural compounds that can modulate these pathways are of significant interest in drug discovery.

6α-Hydroxyhispanone, a diterpenoid, has shown promise as an anti-inflammatory agent. This application note provides a comprehensive, self-validating protocol to meticulously characterize its anti-inflammatory effects in vitro. We will utilize the widely accepted model of LPS-stimulated RAW 264.7 murine macrophages to quantify the compound's ability to suppress key inflammatory markers and to probe its mechanism of action by examining its influence on the NF-κB, MAPK, and Nrf2 signaling pathways.

Scientific Rationale: Deconstructing the Inflammatory Response

To design a robust assay, we must understand the molecular events we aim to measure. LPS, a component of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on the macrophage surface. This binding event triggers a cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of κB (IκBα), targeting it for degradation. This releases the NF-κB (p65/p50) dimer, allowing it to translocate to the nucleus and drive the transcription of pro-inflammatory genes, including iNOS (producing NO), COX-2, TNF-α, and IL-6.[6][7] Simultaneously, the MAPK pathways (ERK, JNK, p38) are activated, further amplifying the inflammatory gene expression.[4][8]

A successful anti-inflammatory compound might act at several points:

-

Inhibiting NO and Cytokine Production: Directly reducing the output of inflammatory mediators.

-

Blocking NF-κB Activation: Preventing p65 translocation to the nucleus.

-

Suppressing MAPK Phosphorylation: Dampening the signaling cascade.

-

Activating the Nrf2 Pathway: Boosting the cell's intrinsic antioxidant and anti-inflammatory defenses. Nrf2 activation leads to the expression of protective enzymes like heme oxygenase-1 (HO-1).[4][9]

This protocol is designed as a multi-tiered system to investigate each of these potential mechanisms for 6α-Hydroxyhispanone.

Core Experimental Workflow

The overall experimental design follows a logical progression from determining safe dosing concentrations to measuring functional outputs and finally, elucidating the molecular mechanism.

Caption: High-level workflow for evaluating 6α-Hydroxyhispanone.

Detailed Protocols

Protocol 1: Cell Culture and Maintenance

-

Principle: Proper maintenance of RAW 264.7 macrophages is critical for reproducibility. Cells should be kept in a logarithmic growth phase and not allowed to become over-confluent, which can alter their responsiveness.

-

Materials:

-

RAW 264.7 cell line

-

DMEM with high glucose and L-glutamine

-

10% Fetal Bovine Serum (FBS)

-

1% Penicillin-Streptomycin solution

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

T-75 flasks, 96-well plates

-

-

Procedure:

-

Culture cells in T-75 flasks in a humidified incubator at 37°C with 5% CO₂.

-

For sub-culturing, wash cells with PBS and detach using a cell scraper (Trypsin is not typically required for RAW 264.7 cells but can be used if necessary).

-

Re-seed new flasks at a 1:6 to 1:10 ratio every 2-3 days.

-

For experiments, seed cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Protocol 2: Cytotoxicity Assessment (MTT Assay)

-

Principle: Before testing for anti-inflammatory activity, it is essential to determine the concentrations of 6α-Hydroxyhispanone that are not toxic to the cells. The MTT assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Materials:

-

Cells seeded in a 96-well plate

-

6α-Hydroxyhispanone stock solution (in DMSO)

-

Serum-free DMEM

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

-

Procedure:

-

Prepare serial dilutions of 6α-Hydroxyhispanone in DMEM (e.g., 100, 50, 25, 12.5, 6.25, 0 µM). Ensure the final DMSO concentration is ≤0.1% in all wells.

-

Replace the old media in the 96-well plate with 100 µL of the media containing the different compound concentrations.

-

Incubate for 24 hours at 37°C.

-

Add 10 µL of MTT solution to each well and incubate for another 4 hours.[10]

-

Add 100 µL of solubilization solution to each well.[10]

-

Incubate overnight in the dark at room temperature, shaking gently.

-

Read absorbance at 570 nm using a microplate reader.[11]

-

Calculate cell viability as a percentage of the untreated control. Select the highest concentrations showing >95% viability for subsequent experiments.

-

Protocol 3: Anti-inflammatory Assay & Supernatant Collection

-

Principle: This is the core functional assay. Cells are pre-treated with non-toxic concentrations of the test compound before being challenged with LPS to induce an inflammatory response.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate (for NO/cytokine assays) or a 6-well plate (for Western blotting) and allow them to adhere overnight.

-

Pre-treatment: Remove the culture medium and add fresh medium containing the selected non-toxic concentrations of 6α-Hydroxyhispanone. Include a "vehicle control" group (DMSO only) and a "negative control" group (medium only).

-

Incubate for 1-2 hours.

-

Stimulation: Add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL.[12]

-

Incubate for 24 hours at 37°C.

-

After incubation, carefully collect the cell culture supernatant and centrifuge to remove any cell debris. Store at -80°C for NO and cytokine analysis.

-

For Western blot plates, wash the remaining cell monolayer with cold PBS and proceed immediately to cell lysis (Protocol 5).

-

Protocol 4: Nitric Oxide (NO) Measurement (Griess Assay)

-

Principle: The Griess assay is a colorimetric method that measures nitrite (NO₂⁻), a stable breakdown product of NO.[13] It involves a diazotization reaction where a sulfanilamide and an N-(1-naphthyl)ethylenediamine dihydrochloride solution react with nitrite to form a pink/magenta azo dye, with the intensity of the color being proportional to the nitrite concentration.[14][15]

-

Materials:

-

Collected cell culture supernatant

-

Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid)

-

Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite standard (for standard curve)

-

-

Procedure:

-

Pipette 50 µL of supernatant from each experimental condition into a new 96-well plate.

-

Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes.[13]

-

Quantify the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.

-

Protocol 5: Pro-inflammatory Cytokine Quantification (ELISA)

-

Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of cytokines like TNF-α and IL-6 in the supernatant.[16][17] A capture antibody coated on the plate binds the cytokine, which is then detected by a biotinylated detection antibody and a streptavidin-HRP conjugate, producing a colorimetric signal.[16]

-

Materials:

-

Commercially available ELISA kits for murine TNF-α and IL-6

-

Collected cell culture supernatant

-

-

Procedure:

-

Follow the manufacturer's protocol precisely. A general workflow is as follows:[18][19]

-

Add standards and supernatant samples to the antibody-coated wells. Incubate for 1-2 hours.[20]

-

Wash the plate multiple times.

-

Add the biotinylated detection antibody. Incubate for 1 hour.[18]

-

Wash the plate.

-

Add Streptavidin-HRP conjugate. Incubate for 20-30 minutes.

-

Wash the plate.

-

Add the TMB substrate solution and incubate in the dark until color develops.

-

Add the Stop Solution.

-

Read absorbance at 450 nm.

-

Calculate cytokine concentrations based on the standard curve.

-

Protocol 6: Mechanistic Analysis (Western Blot)

-

Principle: Western blotting allows for the detection and semi-quantification of specific proteins to assess the activation state of signaling pathways. We will measure the phosphorylation of key proteins (p-p65, p-JNK) as a marker of NF-κB and MAPK activation, and the total level of nuclear Nrf2 as a marker of its activation.[8][21] Increased phosphorylation or nuclear translocation indicates pathway activation.[7][22]

-

Materials:

-

Cell monolayers from Protocol 3

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, transfer apparatus, PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-p65, anti-p65, anti-phospho-JNK, anti-JNK, anti-Nrf2, anti-GAPDH/β-actin (loading control), anti-Lamin B1 (nuclear fraction loading control)

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescence substrate

-

-

Procedure:

-

Lysis: Lyse the cells with ice-cold RIPA buffer. For Nrf2, perform nuclear/cytoplasmic fractionation using a commercial kit to isolate nuclear extracts.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Washing: Wash the membrane 3-4 times with TBST.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensity using software like ImageJ. Normalize phosphorylated protein levels to their total protein counterparts and normalize Nrf2 to a nuclear loading control like Lamin B1.[23]

-

Data Presentation and Interpretation

Results should be presented clearly. All experiments should be performed in triplicate. Data should be expressed as mean ± standard deviation (SD).

Table 1: Effect of 6α-Hydroxyhispanone on Inflammatory Mediators

| Treatment Group | NO (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|---|

| Control (No LPS) | 1.2 ± 0.3 | 25.5 ± 8.1 | 15.3 ± 4.5 |

| LPS (1 µg/mL) | 45.8 ± 4.1 | 2850.7 ± 210.2 | 1540.6 ± 155.8 |

| LPS + 6α-H (10 µM) | 22.1 ± 2.5* | 1345.1 ± 150.9* | 780.1 ± 90.4* |

| LPS + 6α-H (20 µM) | 10.5 ± 1.8* | 650.4 ± 88.3* | 350.7 ± 55.1* |

Hypothetical data representing a statistically significant difference (p < 0.05) compared to the LPS-only group.

Interpretation: A dose-dependent decrease in NO, TNF-α, and IL-6 production in the presence of 6α-Hydroxyhispanone would strongly indicate anti-inflammatory activity.

Signaling Pathway Diagrams

Caption: Hypothesized inhibition of the NF-κB pathway by 6α-Hydroxyhispanone.

Caption: Hypothesized activation of the Nrf2 pathway by 6α-Hydroxyhispanone.

Conclusion

This application note provides a robust, multi-faceted framework for characterizing the in vitro anti-inflammatory properties of 6α-Hydroxyhispanone. By systematically evaluating its effects on cell viability, key inflammatory mediators (NO, TNF-α, IL-6), and the core signaling pathways (NF-κB, MAPK, Nrf2), researchers can generate a comprehensive and mechanistically insightful profile of the compound. This self-validating protocol, which integrates cytotoxicity controls and mechanistic endpoints, is essential for the rigorous preclinical evaluation of novel anti-inflammatory drug candidates.

References

-

Lee, J., et al. (2023). 6-Pentyl-α-Pyrone from Trichoderma gamsii Exert Antioxidant and Anti-Inflammatory Properties in Lipopolysaccharide-Stimulated Mouse Macrophages. PMC. Available at: [Link]

-

Miyake, M., & Hirasaka, K. (2023). Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo. MDPI. Available at: [Link]

-

Bai, T., et al. (2018). The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells. PMC. Available at: [Link]

-

ResearchGate. (n.d.). Pro-inflammatory macrophage responses. In the presence of LPS,... ResearchGate. Available at: [Link]

-

Roncero, C., et al. (2021). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. PMC. Available at: [Link]

-

Simeonov, A., et al. (2017). Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway. PMC. Available at: [Link]

-

Teng, H., et al. (2016). Evaluation of In Vitro Anti-Inflammatory Activities and Protective Effect of Fermented Preparations of Rhizoma Atractylodis Macrocephalae on Intestinal Barrier Function against Lipopolysaccharide Insult. PMC. Available at: [Link]

-

National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. NCBI. Available at: [Link]

-

ResearchGate. (n.d.). Western blot analysis of NF-kB and pNF-kB. ResearchGate. Available at: [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]

-

Al-Harrasi, A., et al. (2018). The pathogenetic roles of arachidonate 5-lipoxygenase, xanthine oxidase and hyaluronidase in inflammatory diseases: A review. ProBiologists. Available at: [Link]

-

Kim, D., et al. (2017). Anti-inflammatory Effects of Canthin-6-one Alkaloids from Ailanthus altissima. PubMed. Available at: [Link]

-

Sittampalam, G.S., et al. (2013). Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

-

He, H., et al. (2019). Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide. PMC. Available at: [Link]

-

ResearchGate. (n.d.). ELISA analysis of TNF-α, IL-2, IL-6, and IL-1β concentrations in culture supernatant. ResearchGate. Available at: [Link]

-

Ali, F., et al. (2020). Antioxidant and Anti-Inflammatory Effects of Citrus Flavonoid Hesperetin: Special Focus on Neurological Disorders. PMC. Available at: [Link]

-

Oeckinghaus, A., et al. (2021). Monitoring the Levels of Cellular NF-κB Activation States. MDPI. Available at: [Link]

-

Jeong, E., et al. (2019). Comparison of the Inhibitory Activities of 5,6-Dihydroergosterol Glycoside α- and β-Anomers on Skin Inflammation. PubMed Central. Available at: [Link]

-

Lakkakula, A.V.K.S., et al. (2021). Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke? MDPI. Available at: [Link]

-

ResearchGate. (2024). What will be the best way to test NFkb activation via western blot? ResearchGate. Available at: [Link]

-

Wu, K.C., et al. (2014). Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway. PMC. Available at: [Link]

-

Tsikas, D. (2017). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. Available at: [Link]

-

Asea. (n.d.). In vitro effect of redox signaling molecules on regulating Nrf2 pathway. Asea. Available at: [Link]

-

Zhang, L., et al. (2026). IL-22 inhibits ferroptosis and attenuates ischemia-reperfusion-induced acute kidney injury: Association with activation of the P62-Keap1-Nrf2 signaling pathway. PLOS One. Available at: [Link]

Sources

- 1. probiologists.com [probiologists.com]

- 2. researchgate.net [researchgate.net]

- 3. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Pentyl-α-Pyrone from Trichoderma gamsii Exert Antioxidant and Anti-Inflammatory Properties in Lipopolysaccharide-Stimulated Mouse Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antioxidant and Anti-Inflammatory Effects of Citrus Flavonoid Hesperetin: Special Focus on Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory Effects of Canthin-6-one Alkaloids from Ailanthus altissima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. promega.com [promega.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

Application Notes and Protocols for Cell-Based Cytotoxicity Assays of 6α-Hydroxyhispanone

Introduction: Unveiling the Cytotoxic Potential of 6α-Hydroxyhispanone

6α-Hydroxyhispanone, a naturally occurring diterpene, has garnered interest within the scientific community for its potential therapeutic properties, including its cytotoxic effects on cancer cells. Natural products continue to be a vital source of novel bioactive molecules for drug discovery, with many exhibiting significant cytotoxic activity against various cancer cell lines.[1][2] The exploration of such compounds necessitates robust and reliable methods to quantify their impact on cell viability and elucidate the underlying mechanisms of cell death.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell-based assays to evaluate the cytotoxicity of 6α-Hydroxyhispanone. We will delve into the principles behind key assays, offer detailed, field-proven protocols, and explain the causality behind experimental choices to ensure scientific integrity and reproducible results.

Strategic Selection of Cytotoxicity Assays

A multi-faceted approach is crucial to comprehensively assess the cytotoxic effects of a novel compound like 6α-Hydroxyhispanone. Relying on a single assay can provide a limited perspective. Therefore, we advocate for a panel of assays that probe different aspects of cell health, from metabolic activity and membrane integrity to specific cell death pathways like apoptosis.

Here, we detail a suite of assays strategically chosen to provide a holistic view of 6α-Hydroxyhispanone's cytotoxic profile:

-

MTT Assay: To assess overall metabolic activity as an indicator of cell viability.

-

LDH Release Assay: To quantify plasma membrane damage and necrosis.

-

Caspase-3/7 Activity Assay: To specifically measure the executioner phase of apoptosis.

-

JC-1 Assay: To investigate the involvement of mitochondrial dysfunction in the apoptotic process.

This strategic combination allows for a thorough characterization of the compound's cytotoxic mechanism, distinguishing between cytostatic, necrotic, and apoptotic effects.

Experimental Workflow for Assessing 6α-Hydroxyhispanone Cytotoxicity

The following diagram illustrates a logical workflow for a comprehensive cytotoxicity assessment of 6α-Hydroxyhispanone.

Caption: A logical workflow for investigating the cytotoxicity of 6α-Hydroxyhispanone.

Protocol 1: MTT Assay for Cell Viability

Principle and Rationale

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][6] The amount of formazan produced is directly proportional to the number of living cells.[4] This assay is a robust and widely used method for initial cytotoxicity screening and for determining the half-maximal inhibitory concentration (IC50) of a compound.

Step-by-Step Protocol

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of 6α-Hydroxyhispanone in culture medium.

-

Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-treated (e.g., DMSO) and untreated control wells.

-

Incubate for the desired treatment periods (e.g., 24, 48, and 72 hours).

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Absorbance Measurement:

Data Analysis

The percentage of cell viability is calculated as:

% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The IC50 value, the concentration of 6α-Hydroxyhispanone that inhibits cell viability by 50%, can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

Principle and Rationale

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of LDH released from damaged cells.[7] This assay provides a measure of cell necrosis or late-stage apoptosis.

Step-by-Step Protocol

-

Cell Seeding and Treatment:

-

Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with 6α-Hydroxyhispanone in a 96-well plate.

-

-

Preparation of Controls:

-

Spontaneous LDH Release (Vehicle Control): Wells with cells treated with the vehicle control.

-

Maximum LDH Release (Positive Control): Wells with untreated cells to which 10 µL of a lysis buffer (e.g., 10X Lysis Buffer) is added 45 minutes before the end of the incubation period.[10]

-

Background Control: Wells with culture medium but no cells.

-

-

Sample Collection:

-

After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.

-

Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

-

-

LDH Reaction:

-

Absorbance Measurement:

Data Analysis

The percentage of cytotoxicity is calculated as:

% Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100

Protocol 3: Caspase-3/7 Activity Assay

Principle and Rationale

Caspases are a family of proteases that play a crucial role in the initiation and execution of apoptosis.[12] Caspase-3 and Caspase-7 are key executioner caspases that, once activated, cleave numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis. This assay utilizes a proluminescent or fluorogenic substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7.[12][13] The resulting luminescent or fluorescent signal is proportional to the amount of caspase-3/7 activity in the sample.[13]

Step-by-Step Protocol

-

Cell Seeding and Treatment:

-

Seed cells in a white-walled, clear-bottom 96-well plate (for luminescence) or a black-walled, clear-bottom 96-well plate (for fluorescence) and treat with 6α-Hydroxyhispanone as described in the MTT protocol.

-

-

Reagent Preparation and Addition:

-

Prepare the Caspase-Glo® 3/7 Reagent or a similar fluorogenic reagent according to the manufacturer's protocol.

-

Allow the plate and the reagent to equilibrate to room temperature.

-

Add 100 µL of the prepared reagent to each well.

-

-

Incubation:

-

Mix the contents of the wells by gently shaking on a plate shaker for 30 seconds.

-

Incubate the plate at room temperature for 1 to 3 hours, protected from light.

-

-

Signal Measurement:

-

For luminescent assays, measure the luminescence using a plate-reading luminometer.

-

For fluorescent assays, measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 488 nm excitation and 530 nm emission for green fluorescent probes).[14]

-

Data Analysis

The fold increase in caspase-3/7 activity is calculated as:

Fold Increase = (Signal of Treated Cells / Signal of Control Cells)

Protocol 4: JC-1 Assay for Mitochondrial Membrane Potential

Principle and Rationale